gamma-Valerolactone
Overview
Description
Gamma-Valerolactone (GVL) is an organic compound with the formula C5H8O2. It is a colorless liquid and one of the more common lactones . GVL is found naturally in fruits and is often used as a fuel additive and food ingredient . It is prominently employed in the production of both energy and carbon-based products . It is also found in various foods such as barley, beef, beer, Swiss cheese, coffee, cocoa, mango, milk, mushroom, peach, pork, tea, soy, and tomato .
Synthesis Analysis
GVL is produced from levulinic acid, which is obtained from hexoses. In a typical process, cellulosic biomasses, such as corn stover, sawgrass, or wood, are hydrolyzed into glucose and other sugars using acid catalysts. The resulting glucose can then be dehydrated via hydroxymethylfurfural to yield formic acid and levulinic acid, which cyclizes to intermediate unsaturated ring compounds, which can then be hydrogenated to gamma-valerolactone . GVL can be synthesized from bio-based levulinic acid (LA) and is highly selectively produced on a series of robust Pd-nanoparticle catalysts .Molecular Structure Analysis
The molecular formula of GVL is C5H8O2. It has an average mass of 100.116 Da and a monoisotopic mass of 100.052429 Da .Chemical Reactions Analysis
GVL can be converted into 2-Methyltetrahydrofuran (2-MTHF), a biofuel compound and a green solvent, through hydrogenation . It can also be converted from biomass-derived levulinic acid .Physical And Chemical Properties Analysis
GVL is a colorless liquid with a density of 1.0546 g/mL at 20 °C. It has a melting point of -31 °C and a boiling point of 205 °C . It is soluble in water . GVL is renewable, easy and safe to store and move globally in large quantities, has low melting, high boiling, and open cup flash points, a definitive but acceptable smell for easy recognition of leaks and spills, and is miscible with water, assisting biodegradation .Scientific Research Applications
Environmentally Friendly Synthesis
Gamma-valerolactone is recognized for its potential in environmentally friendly synthesis. It can be produced from nonedible vegetable biomass through catalytic methods, offering an eco-friendly alternative to traditional chemical synthesis. Recent advancements focus on catalyst design for one-pot reaction sequences that are energy-efficient and combine both metal and acid sites. This approach spans from homogeneous to heterogeneous catalysts, highlighting the importance of continuous flow applications in green chemistry (Liguori, Moreno-Marrodán, & Barbaro, 2015).
Catalytic Reactions for Fuels and Chemicals
GVL, derived from renewable lignocellulosic biomass, is a promising platform for sustainable fuel and chemical production. It is used in catalytic processes to produce value-added chemicals and fuel additives. Research in this area includes developments in the efficient production of GVL from biomass, exploring various homogeneous and heterogeneous catalysts, and examining the challenges and potential improvements in this field (Yan, Yang, Chai, & Lu, 2015).
Boiling Point Measurement and Separation Technologies
The measurement of the boiling point of GVL mixtures, particularly GVL/water and GVL/ethanol, is fundamental for vapor-liquid equilibrium studies in green technology applications. This research aids in the development of separation technologies within chemical processes, which is crucial for efficient chemical production and biofuel applications (Trindade-Junior, Corazza, Silva, & Guirardello, 2019).
Catalyst Development for Conversion Processes
The development of heterogeneous catalysts for converting levulinic acid to GVL is a significant area of research. These catalysts play a crucial role in producing fuels and chemicals based on renewable feedstocks. The research emphasizes noble and base metal catalysts, transfer hydrogenation, and the use of supercritical CO₂ as a reaction medium, addressing both achievements and challenges in this domain (Wright & Palkovits, 2012).
Use as a Biomass-Derived Medium for Chemical Reactions
GVL is explored as an alternative, biomass-derived medium for chemical reactions like the Sonogashira reaction. Its use as a non-toxic, biodegradable solvent represents a step towards higher sustainability in chemical processes, offering excellent chemical efficiency and environmentally friendly alternatives to traditional solvents (Strappaveccia et al., 2015).
Hydrogenation Processes for Biomass Conversion
Research also focuses on the hydrogenation of biomass-derived compounds into GVL, using catalysts like activated carbon supported bimetallic Ni and Fe. This process is critical for the sustainable production of fuels and carbon-based chemicals from biomass (Li et al., 2017).
Synthesis from Carbohydrates and Applications
The synthesis of GVL from carbohydrates and lignocellulosic biomass is another key application. This research discusses the use of GVL as a reaction solvent, fuel additive, and precursor for jet fuel and polymer monomers production, emphasizing the need for environmentally friendly and cost-effective production processes (Zhang, 2016).
Catalyst Development for Cellulose Conversion
GVL is vital in converting cellulose into valuable chemicals, such as fuels and fine chemicals. Research in this area includes developing heterogeneous catalysts for the conversion of levulinic acid to GVL, which is obtained from cellulose by acid hydrolysis. The emphasis is on systems based on noble and non-noble metal catalysts and hydrogenation through hydrogen transfer (Okhlopkova & Ismagilov, 2021).
Safety And Hazards
Future Directions
GVL has been identified as a potential green solvent. Because of its herbal odor, it is used in the perfume and flavor industries . It is of interest as a green solvent in the manufacture of certain polymers or pharmaceuticals, as a cleaning agent in various paint and coating formulations, as well as a solubilizer in cosmetics, pharmaceuticals, or agrochemicals . With a very significant drop of its price, because of an intended large-scale production in Europe, GVL is expected to boost in applications .
properties
IUPAC Name |
5-methyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEKPEKOJKCEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Record name | GAMMA-VALEROLACTONE | |
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Record name | gamma-Valerolactone | |
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URL | https://en.wikipedia.org/wiki/Gamma-Valerolactone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
219630-19-0 | |
Record name | 2(3H)-Furanone, dihydro-5-methyl-, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=219630-19-0 | |
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DSSTOX Substance ID |
DTXSID0047618 | |
Record name | 4-Pentanolide | |
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Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gamma-valerolactone is a clear, colorless, mobile liquid. pH (anhydrous): 7.0. pH (10% solution in distilled water): 4.2. (NTP, 1992), Colorless liquid; [CAMEO], Liquid, colourless to slightly yellow liquid with a warm, sweet, herbaceous odour | |
Record name | GAMMA-VALEROLACTONE | |
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Record name | gamma-Valerolactone | |
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Record name | gamma-Valerolactone | |
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Boiling Point |
405 to 406 °F at 760 mmHg (NTP, 1992), 207.00 to 208.00 °C. @ 760.00 mm Hg | |
Record name | GAMMA-VALEROLACTONE | |
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Flash Point |
178 °F (NTP, 1992) | |
Record name | GAMMA-VALEROLACTONE | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), miscible with alcohol, most fixed oils and water | |
Record name | GAMMA-VALEROLACTONE | |
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Record name | gamma-Valerolactone | |
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Density |
1.057 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.047-1.054 | |
Record name | GAMMA-VALEROLACTONE | |
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Record name | gamma-Valerolactone | |
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Vapor Density |
3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | GAMMA-VALEROLACTONE | |
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Vapor Pressure |
0.5 mmHg at 84 °F ; 3.5 mmHg at 124 °F; 11.5 mmHg at 163 °F (NTP, 1992) | |
Record name | GAMMA-VALEROLACTONE | |
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Product Name |
gamma-Valerolactone | |
CAS RN |
108-29-2, 57129-69-8 | |
Record name | GAMMA-VALEROLACTONE | |
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Record name | Dihydro-5-methyl-2(3H)-furanone | |
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Melting Point |
-24 °F (NTP, 1992), -31 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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